- Stabilizing the interfacial Cu0-Cu+ dual sites toward furfural hydrodeoxygenation to 2-methylfuran via fabricating nest-like copper phyllosilicate precursor, Fuel, 2023, 337,

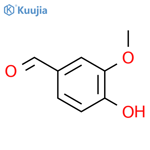

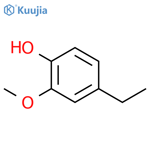

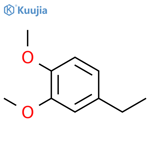

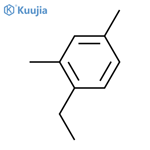

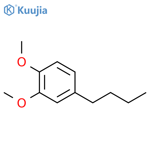

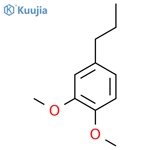

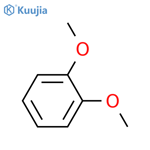

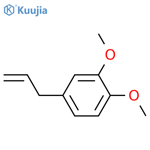

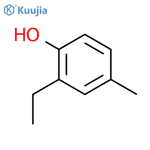

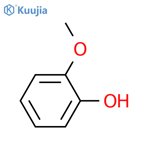

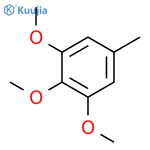

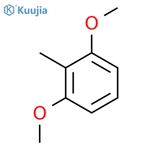

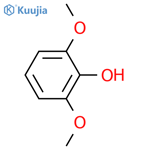

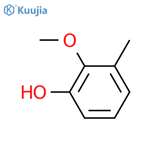

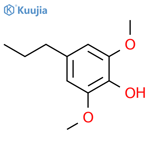

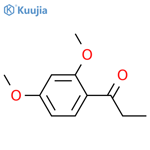

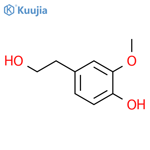

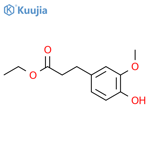

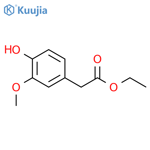

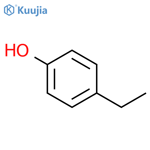

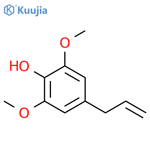

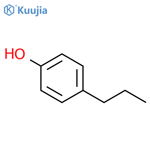

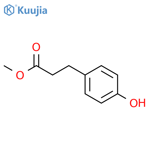

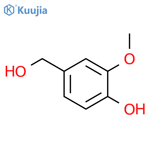

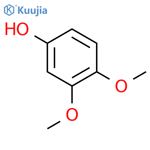

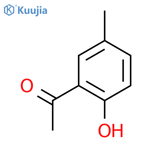

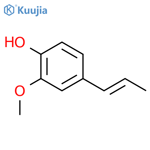

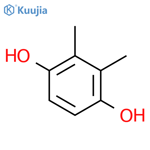

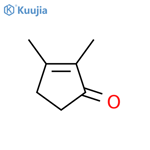

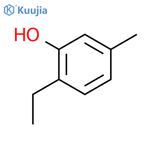

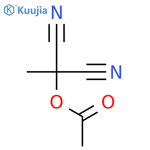

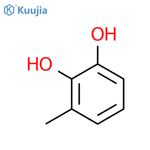

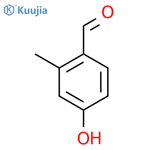

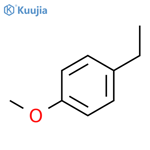

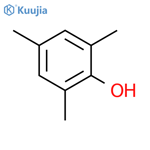

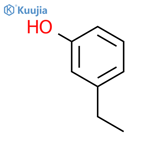

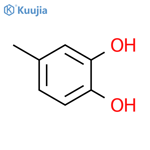

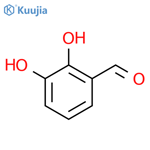

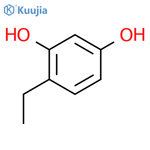

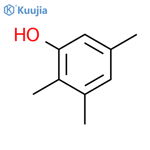

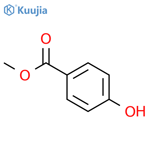

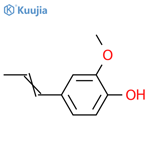

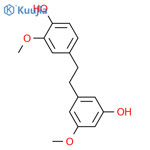

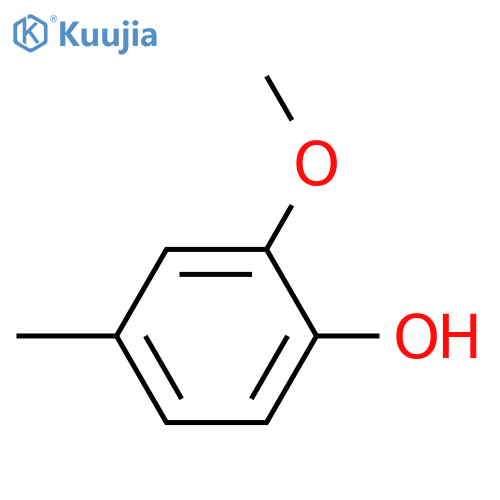

Cas no 93-51-6 (2-Methoxy-4-methylphenol)

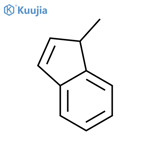

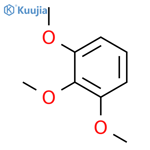

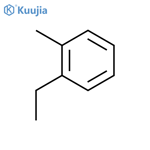

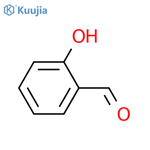

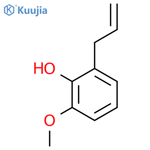

2-Methoxy-4-methylphenol structure

Produktname:2-Methoxy-4-methylphenol

2-Methoxy-4-methylphenol Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Methoxy-4-methylphenol

- 2-2-Methoxy-4-methylphenol

- Nature 4-Methyl guaiacol

- 2-methoxy-4-cresol

- 2-methoxy-4-methyl-phenol

- 2-Methoxy-p-cresol

- 3-methoxy-4-hydroxytoluene

- 4-Methylguaiacol1000µg

- Creosol

- Homoguaiacol

- p-Creosol

- p-Cresol,2-methoxy

- Phenol,2-methoxy-4-methyl

- p-Methylguaiacol

- 4-Hydroxy-3-methoxy-1-methyl-benzene

- 2-Hydroxy-5-methylanisole

- 4-Methyl guaiacol

- Homocatechol monomethyl ether

- 4-Methylguaiacol

- Phenol, 2-methoxy-4-methyl-

- 4-Hydroxy-3-methoxytoluene

- p-Cresol, 2-methoxy-

- Rohkcrsol

- Kreosol

- Cresolum drudum

- 4-Methyl-2-methoxyphenol

- Valspice

- 4-Hydroxy-3-methoxy-1-methylbenzene

- Kreosol [German]

- 1-Hydroxy-2-met

- 2-Methoxy-4-methylphenol (ACI)

- Creosol (6CI)

- p-Cresol, 2-methoxy- (8CI)

- 3-Methoxy-4-hydroxybenzaldhyde

- Methyl guaiacol

- Methylguaiacol-4

- NSC 4969

-

- MDL: MFCD00002378

- Inchi: 1S/C8H10O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3

- InChI-Schlüssel: PETRWTHZSKVLRE-UHFFFAOYSA-N

- Lächelt: OC1C(OC)=CC(C)=CC=1

- BRN: 1862340

Berechnete Eigenschaften

- Genaue Masse: 138.06800

- Monoisotopenmasse: 138.06808

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 1

- Komplexität: 103

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1.3

- Topologische Polaroberfläche: 29.5

- Oberflächenladung: 0

- Tautomerzahl: 3

Experimentelle Eigenschaften

- Farbe/Form: Farblose bis gelbliche aromatische Flüssigkeit mit starker Brechkraft.

- Dichte: 1.092 g/mL at 25 °C(lit.)

- Schmelzpunkt: 5 °C (lit.)

- Siedepunkt: 221-222 °C(lit.)

- Flammpunkt: Fahrenheit: 210.2° f

Celsius: 99° c - Brechungsindex: n20/D 1.535-1.539

n20/D 1.537(lit.) - Wasserteilungskoeffizient: Slightly soluble in water.

- PSA: 29.46000

- LogP: 1.70920

- Merck: 2571

- Löslichkeit: Es kann mit Ethanol, Benzol, Chloroform, Ether, Eisessigsäure usw. mischbar sein und im Wasser leicht löslich.

- FEMA: 2671

2-Methoxy-4-methylphenol Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319

- Warnhinweis: P301 + P312 + P330-P305 + P351 + P338

- Transportnummer gefährlicher Stoffe:2810

- WGK Deutschland:3

- Code der Gefahrenkategorie: 22-36/37/38

- Sicherheitshinweise: S26-S36-S24/25

- FLUKA MARKE F CODES:10

- RTECS:GP1755000

-

Identifizierung gefährlicher Stoffe:

- Gefahrenklasse:6.1(a)

- PackingGroup:II

- TSCA:Yes

- Lagerzustand:Store at room temperature

- Risikophrasen:R36/37/38

- Verpackungsgruppe:II

- Sicherheitsbegriff:6.1(a)

2-Methoxy-4-methylphenol Zolldaten

- HS-CODE:29095090

- Zolldaten:

China Zollkodex:

2909500000Übersicht:

2909000000. Etherphenol\Etheralkoholphenol und seine Halogenierung\Sulfonierung\Nitrosative oder nitrosative Derivate. MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

2909000000 Etherphenole, Etheralkoholphenole und ihre halogenierten, sulfonierten, nitrierten oder nitrosierten Derivate MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:5.5% General tariff:30.0%

2-Methoxy-4-methylphenol Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014003149-500mg |

2-Hydroxy-5-methylanisole |

93-51-6 | 97% | 500mg |

$815.00 | 2023-08-31 | |

| abcr | AB117720-25 g |

2-Methoxy-4-methylphenol, 98%; . |

93-51-6 | 98% | 25g |

€80.40 | 2023-05-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M351A-100g |

2-Methoxy-4-methylphenol |

93-51-6 | 98% | 100g |

¥205.0 | 2022-05-30 | |

| ChemScence | CS-W021711-1000g |

Creosol |

93-51-6 | 99.82% | 1000g |

$158.0 | 2021-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068319-250g |

Creosol |

93-51-6 | 98% | 250g |

¥247.00 | 2024-04-25 | |

| TRC | M305055-10g |

2-Methoxy-4-methylphenol |

93-51-6 | 10g |

$69.00 | 2023-05-17 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M10580-500g |

Creosol |

93-51-6 | 500g |

¥536.0 | 2021-09-08 | ||

| Apollo Scientific | OR8723-100g |

2-Methoxy-4-methylphenol |

93-51-6 | 98% | 100g |

£42.00 | 2025-02-20 | |

| Apollo Scientific | OR8723-500g |

2-Methoxy-4-methylphenol |

93-51-6 | 98% | 500g |

£105.00 | 2025-02-20 | |

| Enamine | EN300-18155-0.05g |

2-methoxy-4-methylphenol |

93-51-6 | 95% | 0.05g |

$19.0 | 2023-09-19 |

2-Methoxy-4-methylphenol Herstellungsverfahren

Herstellungsverfahren 1

Herstellungsverfahren 2

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Catalysts: Hexakis[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-μ3-oxohe… (defected derivatives) Solvents: Isopropanol ; 6 h, 150 °C

Referenz

- Unveiling and understanding the remarkable enhancement in the catalytic activity by the defect creation in UIO-66 during the catalytic transfer hydrodeoxygenation of vanillin with isopropanol, Applied Catalysis, 2023, 325,

Herstellungsverfahren 4

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium , Melamine resin (mesoporous sulfonated) Solvents: Water ; 2 h, 110 °C

Referenz

- Promotion of sulfonic acid groups on biomass carbons loading ultrafine palladium nanoparticles for the efficient hydrodeoxygenation of vanillin in water, Current Research in Green and Sustainable Chemistry, 2022, 5,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Cobalt , Zinc Solvents: Water ; 2 h, 0.7 MPa, 130 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referenz

- Highly-efficient and magnetically-separable ZnO/Co@N-CNTs catalyst for hydrodeoxygenation of lignin and its derived species under mild conditions, Green Chemistry, 2019, 21(5), 1021-1042

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon , ZIF 8 Solvents: Water ; 2 h, 0.2 MPa, 90 °C

Referenz

- Palladium nanoparticles stabilized with N-doped porous carbons derived from metal-organic frameworks for selective catalysis in biofuel upgrade: the role of catalyst wettability, Green Chemistry, 2016, 18(5), 1212-1217

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min

1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h

1.3 Reagents: Carbon dioxide

2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

2.2 Reagents: Water ; rt

3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h

1.3 Reagents: Carbon dioxide

2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

2.2 Reagents: Water ; rt

3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

Referenz

Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin

,

Applied Catalysis,

2023,

325,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 250 h

Referenz

Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions

,

Journal of Analytical and Applied Pyrolysis,

2019,

137,

86-95

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 100 °C

Referenz

Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst

,

ACS Sustainable Chemistry & Engineering,

2020,

8(50),

18455-18467

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium , Boronic acid, B,B′-[1,1′-biphenyl]-4,4′-diylbis-, polymer with 1,1′,1′′,1′′′-met… Solvents: Isopropanol , Water ; 2 h, 1 MPa, 70 °C

Referenz

- Palladium catalysts based on porous aromatic frameworks for vanillin hydrogenation: Tuning the activity and selectivity by introducing functional groups, Catalysis Communications, 2022, 170,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate , Hydrogen Catalysts: 2410987-96-9 Solvents: Methanol ; 1 h, 20 bar, 150 °C

Referenz

- Determining the Catalyst Properties That Lead to High Activity and Selectivity for Catalytic Hydrodeoxygenation with Ruthenium Pincer Complexes, Organometallics, 2020, 39(5), 662-669

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium , MIL 101(Cr) (sulfonic acid-functionalized) Solvents: Water ; 0.5 MPa, rt → 100 °C; 120 min, 100 °C

Referenz

- Palladium nanoparticles incorporated within sulfonic acid-functionalized MIL-101(Cr) for efficient catalytic conversion of vanillin, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2015, 3(33), 17008-17015

Herstellungsverfahren 14

Herstellungsverfahren 15

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon Solvents: Water ; 1 h, 1 MPa, 150 °C

Referenz

- Synthesis of Palladium Nanoparticles Supported on Mesoporous N-Doped Carbon and Their Catalytic Ability for Biofuel Upgrade, Journal of the American Chemical Society, 2012, 134(41), 16987-16990

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Zirconium tetrabutoxide , Zirconium dioxide , Palladium , Zirconium oxychloride Solvents: 1-Butanol ; 1 h, 25 °C

Referenz

- Critical role of support crystal structures on highly selective hydrodeoxygenation of lignin-derived vanillin over Pd/ZrO2 catalysts, Fuel Processing Technology, 2023, 249,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Formic acid Catalysts: Palladium Solvents: Water ; 12 h, 140 °C

Referenz

- Nitrogen precursor-mediated construction of N-doped hierarchically porous carbon-supported Pd catalysts with controllable morphology and composition, Carbon, 2020, 159, 451-460

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Water ; 0.5 MPa, rt → 150 °C; 5 h, 150 °C

Referenz

- Mild-temperature hydrodeoxygenation of vanillin over porous nitrogen-doped carbon black supported nickel nanoparticles, Green Chemistry, 2017, 19(13), 3126-3134

Herstellungsverfahren 20

Herstellungsverfahren 21

Herstellungsverfahren 22

Herstellungsverfahren 23

Herstellungsverfahren 24

Reaktionsbedingungen

1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled

1.2S:H2O, 10 min, cooled

1.2S:H2O, 10 min, cooled

Referenz

- Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106

Herstellungsverfahren 25

Reaktionsbedingungen

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Water ; rt

2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

1.2 Reagents: Water ; rt

2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

Referenz

Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin

,

Applied Catalysis,

2023,

325,

Herstellungsverfahren 26

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt → reflux

2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min

2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h

2.3 Reagents: Carbon dioxide

3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

3.2 Reagents: Water ; rt

4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min

2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h

2.3 Reagents: Carbon dioxide

3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

3.2 Reagents: Water ; rt

4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

Referenz

Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin

,

Applied Catalysis,

2023,

325,

Herstellungsverfahren 27

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

Referenz

Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin

,

Applied Catalysis,

2023,

325,

Herstellungsverfahren 28

Reaktionsbedingungen

1.1 250 h

Referenz

Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions

,

Journal of Analytical and Applied Pyrolysis,

2019,

137,

86-95

Herstellungsverfahren 29

Reaktionsbedingungen

1.1 Catalysts: Choline chloride , Imidazole ; 150 °C

Referenz

Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism

,

International Journal of Biological Macromolecules,

2021,

193,

319-327

Herstellungsverfahren 30

Reaktionsbedingungen

1.1 Catalysts: Silica Solvents: Ethanol ; 4 h, 290 °C

Referenz

Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol

,

RSC Advances,

2023,

13(43),

30022-30039

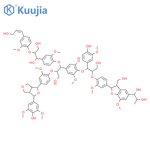

2-Methoxy-4-methylphenol Raw materials

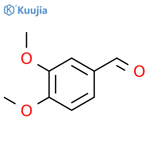

- Veratraldehyde

- Vanillin

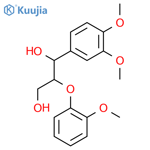

- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

- Sulfate Lignin

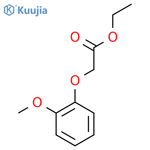

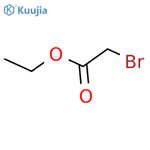

- Ethyl bromoacetate

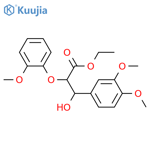

- Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate

- Ethyl 2-(2-methoxyphenoxy)acetate

- Lignin

- Guaiacol

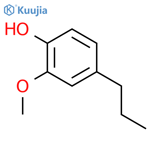

- Vanillyl alcohol

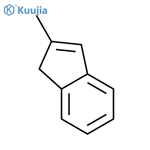

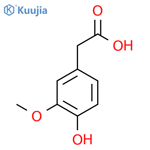

2-Methoxy-4-methylphenol Preparation Products

- 3,4-Dimethoxyphenol (2033-89-8)

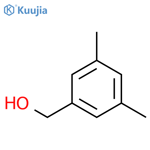

- 3,5-Dimethylbenzyl alcohol (27129-87-9)

- 3,4-Dimethoxytoluene (494-99-5)

- Ethyl vanillate (617-05-0)

- 2-Methyl-1H-indene (2177-47-1)

- 2-Methoxy-4-propylphenol (2785-87-7)

- 4-Ethylguaiacol (2785-89-9)

- 2'-Hydroxy-5'-methylacetophenone (1450-72-2)

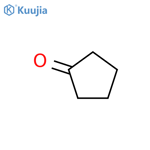

- Cyclopentanone (120-92-3)

- Vanillin (121-33-5)

- 2-Ethyl-4-methylphenol (3855-26-3)

- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)

- 4-Ethyl-1,2-dimethoxybenzene (5888-51-7)

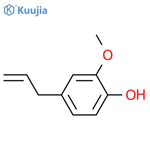

- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)

- 2,6-dimethoxy-4-propylphenol (6766-82-1)

- 2-Hydroxybenzaldehyde (90-02-8)

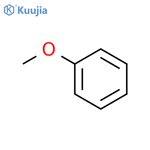

- Anisole (100-66-3)

- 2-Phenoxyethyl isobutyrate (103-60-6)

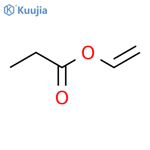

- Vinyl Propionate (stabilized with MEHQ) (105-38-4)

- 3-Methylcatechol (488-17-5)

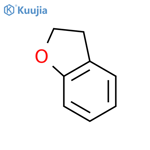

- Coumaran (496-16-2)

- 2',4'-Dimethoxypropiophenone (831-00-5)

- 1-Ethyl-2,4-dimethylbenzene (874-41-9)

- 4'-Hydroxy-3'-methylacetophenone (876-02-8)

- 3′,5′-Dimethoxyacetophenone (39151-19-4)

- 2-Ethylphenol (90-00-6)

- Guaiacol (90-05-1)

- 2-Methoxy-4-methylphenol (93-51-6)

- Isoeugenol (97-54-1)

- 3,4,5-Trimethoxytoluene (6443-69-2)

- 2,6-Dimethylnaphthalene (581-42-0)

- 2,3-Xylohydroquinone (608-43-5)

- Homovanillyl alcohol (2380-78-1)

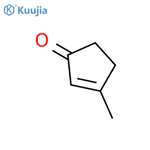

- 3-methylcyclopent-2-en-1-one (2758-18-1)

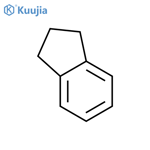

- Indane (496-11-7)

- 2,4,5-trimethylphenol (496-78-6)

- Syringaldehyde (134-96-3)

- 1-Methyl-1H-indene (767-59-9)

- Ethyl Hydroferulate (61292-90-8)

- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (60563-13-5)

- Benzenemethanol, a,a-dimethyl-, 1-acetate (3425-72-7)

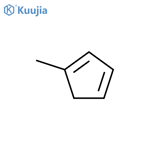

- 1-methylcyclopenta-1,3-diene (96-39-9)

- Benzene, 4-butyl-1,2-dimethoxy- (59056-76-7)

- 4,5-Dimethylbenzene-1,3-diol (527-55-9)

- 1,2-Dimethoxy-4-propylbenzene (5888-52-8)

- 4-Ethylphenol (123-07-9)

- 4-Hydroxy-2-methylbenzaldehyde (41438-18-0)

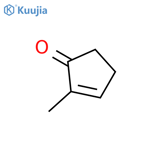

- 2-Methyl-2-cyclopentenone (1120-73-6)

- 4-Methoxy-1-ethylbenzene (1515-95-3)

- 4-allyl-2,6-dimethoxyphenol (6627-88-9)

- 4-Hydroxy-3-methoxyphenylacetic Acid (306-08-1)

- 2,4,6-Trimethylphenol (527-60-6)

- 3-Ethylphenol (620-17-7)

- 1,2,3-Trimethoxybenzene (634-36-6)

- 4-Propylphenol (645-56-7)

- 2-Ethyl Toluene (611-14-3)

- 4-Methylcatechol (452-86-8)

- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)

- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)

- 2-Ethyl-5-methylphenol (1687-61-2)

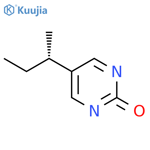

- 2(1H)-Pyrimidinone,5-(1-methylpropyl)-, (S)- (9CI) (127473-64-7)

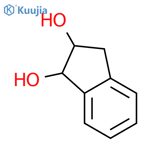

- 1,2-Dihydroxyindane (4370-02-9)

- 2,3-Dihydroxybenzaldehyde (24677-78-9)

- 4-Ethylresorcinol (2896-60-8)

- 2,3,5-Trimethyphenol (697-82-5)

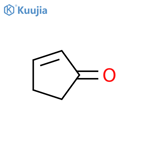

- 2-Cyclopentenone (930-30-3)

- 3-(4-Hydroxyphenyl)propionic Acid Methyl Ester (5597-50-2)

- 2,6-Dimethoxytoluene (5673-07-4)

- 2,6-Dimethoxyphenol (91-10-1)

- Veratrole (91-16-7)

- Methyl Eugenol (93-15-2)

- Indene (95-13-6)

- Eugenol (97-53-0)

- Methyl Paraben (99-76-3)

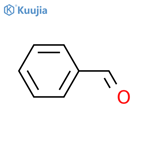

- Benzaldehyde (100-52-7)

- 2-methoxy-3-methylphenol (18102-31-3)

- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)

- Phenol,2-methoxy-6-(2-propen-1-yl)- (579-60-2)

- Gigantol (83088-28-2)

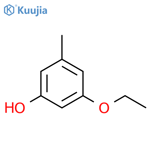

- Phenol, 3-ethoxy-5-methyl- (24741-99-9)

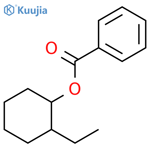

- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)

2-Methoxy-4-methylphenol Verwandte Literatur

-

Abdulrahman S. Alwehaibi,Duncan J. Macquarrie,Moray S. Stark Green Chem. 2016 18 2762

-

Zhibin Zhu,Hongyi Tan,Jin Wang,Shuzhen Yu,Kebin Zhou Green Chem. 2014 16 2636

-

Zhibin Zhu,Hongyi Tan,Jin Wang,Shuzhen Yu,Kebin Zhou Green Chem. 2014 16 2636

-

4. Enhancing the quality of bio-oil from catalytic pyrolysis of kraft black liquor ligninJiao Chen,Chao Liu,Shubin Wu,Jiajin Liang,Ming Lei RSC Adv. 2016 6 107970

-

Virendra Ranaware,Deepak Verma,Rizki Insyani,Asim Riaz,Seung Min Kim,Jaehoon Kim Green Chem. 2019 21 1021

Related Articles

-

(-)-3-(Carbamoylmethyl)-5-methylhexanoic Acid: Neue Perspektiven in der chemischen Biopharmazie Die ……Jun 17, 2025

-

Sulfamonomethoxin: Eine neue Strategie in der chemischen Biopharmazie? Die chemische Biopharmazie st……Jun 17, 2025

-

Boc-L-Alaninol-basierte Synthesen in der chemischen Biopharmazie: Schlüsselbausteine für Wirkstoffen……Jun 17, 2025

-

Biosynthese von 1-Bromo-4-Iodoanilin aus 1-Bromo-4-iodobenzol: Ein biomedizinischer Baustein Die gez……Jun 17, 2025

-

Strontium Ranelat - Wirkmechanismus und Anwendung in der Behandlung von Osteoporose Osteoporose stel……Jun 17, 2025

93-51-6 (2-Methoxy-4-methylphenol) Verwandte Produkte

- 494-99-5(3,4-Dimethoxytoluene)

- 1195-09-1(2-Methoxy-5-methylphenol)

- 6443-69-2(3,4,5-Trimethoxytoluene)

- 6638-05-7(Methylsyringol)

- 1170483-34-7(Ethyl 5-Isopropyl-1-methyl-1H-pyrazole-3-carboxylate)

- 485334-65-4(2-{5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetic Acid)

- 447-00-7(6-phenyl-3-sulfanyl-1,2,4-triazin-5-ol)

- 2228345-70-6(Tert-butyl 3-(5-methylpyridin-3-yl)piperazine-1-carboxylate)

- 1215370-18-5(2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid)

- 852451-23-1(2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(naphthalen-1-yl)acetamide)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-51-6)2-Methoxy-4-methylphenol

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:93-51-6)2-Methoxy-4-methylphenol

Reinheit:99%

Menge:1kg

Preis ($):161.0